molecular formula C22H21F4N5O B607849 GSK572A CAS No. 1403602-32-3

GSK572A

Cat. No. B607849
CAS RN: 1403602-32-3
M. Wt: 447.44
InChI Key: AURWIOYIXRLAMD-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK572A is a novel potent EchA6 inhibitor.

Scientific Research Applications

Gene Set Enrichment Analysis in Genome-Wide Expression Profiles

Gene Set Enrichment Analysis (GSEA) is a significant method for interpreting genome-wide expression profiles. This method, focusing on gene sets, offers insights into various cancer-related datasets, such as leukemia and lung cancer. GSEA's ability to reveal biological pathways in cancer studies indicates its potential applicability in understanding the mechanisms of action of drugs like GSK572A in cancer research (Subramanian et al., 2005).

Antiretroviral Properties in HIV Research

This compound's relevance can be inferred from studies on similar compounds like S/GSK1349572, a next-generation HIV integrase inhibitor. This compound demonstrates potent antiviral activity and a high genetic barrier to resistance, crucial in HIV research. It also shows activity against viruses resistant to other anti-HIV agents (Kobayashi et al., 2010).

Pharmacokinetics in Healthy Volunteers

Understanding the pharmacokinetics and safety of related compounds like S/GSK1349572 in healthy volunteers can provide insights into the administration and safety profiles of this compound. Such studies focus on dosage ranges, tolerability, and impact on metabolic pathways (Min et al., 2009).

Genome Sequence Archive for Diverse Data Types

The Genome Sequence Archive (GSA) is a repository for archiving raw sequence data. GSA's ability to handle diverse data types and explosive data growth is essential for managing data in research involving this compound, particularly in genomics and bioinformatics studies (Chen et al., 2021).

Gene Therapy for ADA‐SCID

Gene therapy research, like the treatment for ADA‐SCID, highlights the advancements in genetic and cellular therapies. Understanding these therapies offers insights into the potential applications of this compound in treating genetic disorders (Aiuti et al., 2017).

GSK-3 Kinase in Cellular Signaling

GSK-3, a kinase with various cellular functions, is significant in understanding the action of compounds like this compound. Research on GSK-3 provides insights into cellular processes, signaling pathways, and potential therapeutic applications in diseases such as Alzheimer's and diabetes (Doble & Woodgett, 2003).

Graph Signal Processing in Data Analysis

Graph Signal Processing (GSP) is vital for processing data on irregular graph domains. GSP tools can be instrumental in analyzing biological data, including data from research involving this compound (Ortega et al., 2017).

GAGE for Pathway Analysis

GAGE (Generally Applicable Gene-set Enrichment) is a method used for gene expression data analysis. It can provide insights into the regulatory mechanisms affected by this compound, enhancing understanding of its action at the genetic level (Luo et al., 2009).

properties

CAS RN

1403602-32-3

Molecular Formula

C22H21F4N5O

Molecular Weight

447.44

IUPAC Name

(5R,7S)-5-(4-Ethylphenyl)-N-((5-fluoropyridin-2-yl)methyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C22H21F4N5O/c1-2-13-3-5-14(6-4-13)18-9-19(22(24,25)26)31-20(30-18)17(12-29-31)21(32)28-11-16-8-7-15(23)10-27-16/h3-8,10,12,18-19,30H,2,9,11H2,1H3,(H,28,32)/t18-,19+/m1/s1

InChI Key

AURWIOYIXRLAMD-MOPGFXCFSA-N

SMILES

O=C(C1=C2N[C@@H](C3=CC=C(CC)C=C3)C[C@@H](C(F)(F)F)N2N=C1)NCC4=NC=C(F)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK572A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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